Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
Overview
Description
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to a benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate typically involves the introduction of the difluoromethoxy group onto a pre-existing benzoate structure. One common method is the reaction of 4-hydroxybenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-3-hydroxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Methyl 4-(trifluoromethoxy)-3-hydroxybenzoate: Contains a trifluoromethoxy group, which can lead to different chemical properties and reactivity.
Methyl 4-hydroxybenzoate: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other specialty chemicals.
Properties
IUPAC Name |
methyl 4-(difluoromethoxy)-3-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHAEKKPKGTPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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